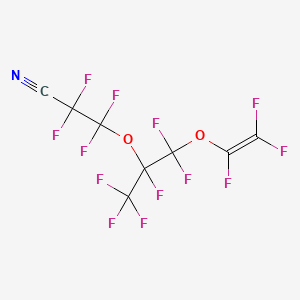

3-(1-(Difluoro((trifluorovinyl)oxy)methyl)tetrafluoroethoxy)tetrafluoropropionitrile

描述

Historical Development of Perfluorinated Nitrile Compounds

The historical trajectory of perfluorinated nitrile compounds traces back to the broader discovery of organofluorine chemistry, with perfluorinated compound chemistry being first developed in the late 1930s. The synthesis and application of perfluorinated compounds began gaining significant momentum in the 1950s, establishing a foundation for increasingly complex molecular architectures. Perfluorinated nitrile compounds emerged as a specialized subset within this broader chemical family, characterized by their unique combination of the highly stable carbon-fluorine bonds with the reactive nitrile functionality.

Early developments in perfluorinated nitrile synthesis focused on relatively simple structures, with trifluoroacetonitrile serving as a fundamental building block for more complex derivatives. Research conducted in the 1960s demonstrated that perfluorinated nitriles could undergo various cycloaddition reactions, with studies showing that perfluoroacetonitrile could react with ammonia under controlled conditions to form perfluorinated amidine derivatives. These foundational studies established the reactivity patterns that would later inform the synthesis of more complex perfluorinated nitrile compounds.

The development of electrochemical fluorination methods in the mid-20th century provided new synthetic pathways for perfluorinated nitrile production. Electrofluorination emerged as the predominant method for perfluorinated compound production, enabling the systematic replacement of hydrogen atoms with fluorine atoms in organic molecules. This technological advancement facilitated the preparation of perfluorinated nitriles with increasingly complex molecular architectures, setting the stage for the development of multifunctional compounds like 3-(1-(Difluoro((trifluorovinyl)oxy)methyl)tetrafluoroethoxy)tetrafluoropropionitrile.

Contemporary synthetic approaches to perfluorinated nitrile compounds have been significantly refined through the development of specialized methodologies. Recent patent literature describes systematic approaches for perfluoronitrile synthesis involving the reaction of alkali metal fluorides with cyanogen chloride under controlled temperature conditions. These methods typically employ potassium fluoride or sodium fluoride as fluorinating agents, with reaction temperatures maintained between 50-100°C to optimize yield and selectivity. The implementation of such controlled synthetic protocols has enabled the preparation of perfluoronitrile compounds with yields exceeding 70%, demonstrating the maturation of synthetic methodologies in this field.

Significance of Trifluorovinyl Ether Functionalities in Organofluorine Chemistry

Trifluorovinyl ether functionalities represent a critical structural motif in advanced organofluorine chemistry, offering unique combinations of reactivity and stability that distinguish them from other fluorinated functional groups. The trifluorovinyl ether moiety combines the electron-withdrawing effects of multiple fluorine atoms with the inherent reactivity of the vinyl ether linkage, creating opportunities for both polymerization reactions and further chemical modification. Research has demonstrated that trifluorovinyl ethers exhibit distinctive polymerization behavior, including complex mechanisms involving both hydrogen abstraction and beta-scission processes.

The synthetic preparation of trifluorovinyl ether compounds has evolved through systematic development of specialized methodologies designed to accommodate the unique reactivity requirements of these fluorinated systems. Studies have shown that trifluorovinyl ether monomers can be successfully copolymerized with conventional vinyl monomers under carefully controlled conditions, yielding materials with enhanced processability compared to traditional fluoropolymers. The incorporation of hydrocarbon ether pendant groups in trifluorovinyl ether structures has been demonstrated to significantly improve solubility in common organic solvents while maintaining the desirable properties associated with fluorinated backbones.

Polymerization studies of trifluorovinyl ether compounds have revealed complex mechanistic pathways that distinguish these systems from conventional fluoropolymer chemistry. Research has documented that the polymerization of trifluorovinyl ethers involves multiple competing processes, including hydrogen abstraction from pendant groups located six or more atoms away from the propagating radical center. This unique reactivity pattern has been attributed to the specific electronic and steric environment created by the trifluorovinyl ether functionality, representing the first documented example of hydrogen abstraction from pendant groups in trifluorovinyl ether polymerization.

The applications of trifluorovinyl ether functionalities extend beyond traditional polymer chemistry into specialized areas such as electrolyte development and advanced materials synthesis. Recent research has demonstrated that fluorinated nitrile compounds incorporating ether linkages can function as effective electrolyte cosolvents for lithium-fluorinated carbon battery systems. These applications leverage the unique combination of weak solvation properties and interfacial compatibility that characterize trifluorovinyl ether-containing compounds, highlighting their potential in next-generation energy storage technologies.

Nomenclature and Classification in Fluorinated Chemical Taxonomy

The systematic nomenclature of complex fluorinated compounds like this compound follows established conventions for organofluorine chemistry while accommodating the structural complexity inherent in multifunctional fluorinated molecules. The compound name reflects the hierarchical organization of functional groups, with the propanitrile backbone serving as the primary structural foundation and the various fluorinated substituents designated according to their connectivity and substitution patterns.

The classification of this compound within fluorinated chemical taxonomy places it among the perfluorinated compounds, specifically within the subset of perfluorinated compounds that lack carbon-hydrogen bonds throughout their molecular structure. This classification carries significant implications for the compound's chemical and physical properties, as perfluorinated compounds typically exhibit enhanced thermal stability, chemical inertness, and unique surface properties compared to partially fluorinated analogs. The presence of multiple functional groups, including nitrile, ether linkages, and trifluorovinyl functionality, further categorizes the compound as a multifunctional perfluorinated system.

The structural complexity of this compound necessitates careful consideration of stereochemical and conformational factors in its systematic classification. The compound incorporates multiple chiral centers and conformationally flexible ether linkages, requiring detailed stereochemical assignment for complete structural characterization. This level of structural complexity places the compound among the most sophisticated examples of synthetic organofluorine chemistry, representing an advanced stage in the evolution of fluorinated molecular design.

Contemporary approaches to fluorinated compound classification increasingly emphasize functional group compatibility and synthetic accessibility alongside traditional structural parameters. The synthesis of complex perfluorinated polyethers with multiple functional groups has been demonstrated through systematic approaches involving anionic catalytic polymerization and photocatalytic polymerization methods. These synthetic methodologies have enabled the preparation of perfluorinated compounds with controlled molecular architectures, facilitating the development of structure-property relationships that inform classification schemes for advanced fluorinated materials.

The integration of multiple fluorinated functional groups within a single molecular framework, as exemplified by this compound, represents a significant advancement in fluorinated chemical design. Patent literature documents the successful incorporation of nitrile groups and trifluorovinyl ether functionalities in curable fluoroelastomer compositions, demonstrating the practical utility of such multifunctional fluorinated systems. These applications highlight the importance of systematic nomenclature and classification schemes for organizing and understanding the growing diversity of complex fluorinated compounds.

| Structural Feature | Classification Category | Chemical Significance |

|---|---|---|

| Perfluorinated Framework | Perfluorinated Compound | Enhanced thermal and chemical stability |

| Nitrile Functionality | Perfluorinated Nitrile | Reactive site for further chemical modification |

| Trifluorovinyl Ether Group | Fluorinated Vinyl Ether | Polymerization capability and unique reactivity |

| Multiple Ether Linkages | Perfluorinated Polyether | Flexibility and processability enhancement |

| Complex Substitution Pattern | Multifunctional Fluorinated System | Advanced molecular architecture |

属性

IUPAC Name |

2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F13NO2/c9-2(10)3(11)23-8(20,21)5(14,6(15,16)17)24-7(18,19)4(12,13)1-22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIPDZSLYLDLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(OC(C(OC(=C(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880943 | |

| Record name | Perfluoro(3-(1-(ethenyloxy)propan-2-yloxy)propanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69804-19-9 | |

| Record name | 3-[1-[Difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69804-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-(1-(difluoro((1,2,2-trifluoroethenyl)oxy)methyl)-1,2,2,2-tetrafluoroethoxy)-2,2,3,3-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069804199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro(3-(1-(ethenyloxy)propan-2-yloxy)propanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[1-[difluoro[(trifluorovinyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

3-(1-(Difluoro((trifluorovinyl)oxy)methyl)tetrafluoroethoxy)tetrafluoropropionitrile, with the CAS number 69804-19-9, is a fluorinated organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article aims to explore its biological activity, including antimicrobial and antiproliferative effects, while also providing data tables and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C8F13NO2

- Molecular Weight : 389.07 g/mol

- Density : 1.684 g/cm³

- Boiling Point : 210.4 °C

- Flash Point : 81.1 °C

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds often exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 62.5 µg/mL |

| Staphylococcus aureus | 78.12 µg/mL |

| Enterococcus faecalis | 70 µg/mL |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, which is crucial in combating antibiotic-resistant strains.

Antiproliferative Activity

The antiproliferative effects of the compound have also been investigated, particularly in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

The IC50 values indicate moderate potency against these cancer cell lines, suggesting potential utility in cancer therapeutics.

Mechanistic Studies

In silico studies have been conducted to understand the interaction of this compound with biological targets. For instance, computational docking studies have shown that it can bind effectively to key proteins involved in cellular proliferation and survival pathways, such as the accessory gene regulator protein A (AgrA) of Staphylococcus aureus.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent investigation demonstrated that derivatives of fluorinated compounds similar to our target compound showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural modifications in improving biological activity. -

Evaluation of Anticancer Properties :

Another study focused on the antiproliferative effects of various fluorinated compounds on different cancer cell lines. The findings indicated that compounds with similar structural features to this compound exhibited promising results in reducing cell viability in vitro.

科学研究应用

Structural Features

The compound features a trifluorovinyl group and several tetrafluoroalkyl moieties, contributing to its stability and reactivity. The presence of the nitrile group (−C≡N) enhances its utility in various chemical reactions.

Materials Science

3-(1-(Difluoro((trifluorovinyl)oxy)methyl)tetrafluoroethoxy)tetrafluoropropionitrile is utilized in the development of advanced materials due to its unique properties:

- Fluoropolymer Synthesis: It serves as a precursor for synthesizing fluoropolymers, which are known for their chemical resistance and thermal stability.

- Coatings and Sealants: The compound can be incorporated into coatings that require low surface energy and high durability, making it suitable for protective applications.

Pharmaceutical Applications

The compound's structure allows for potential applications in drug development:

- Drug Delivery Systems: Its fluorinated nature may enhance the solubility and bioavailability of pharmaceutical compounds.

- Antiviral Agents: Research indicates that fluorinated compounds can exhibit antiviral properties, making this compound a candidate for further investigation in antiviral drug formulation.

Environmental Chemistry

Due to its stability and resistance to degradation, this compound is studied for its environmental impact:

- Fluorinated Pollutants: Understanding the behavior of such compounds in environmental settings helps assess their ecological risks.

- Water Treatment Applications: The compound has been explored for use in water treatment processes to remove contaminants effectively.

Case Study 1: Fluoropolymer Development

A study conducted by Yamauchi et al. (2010) demonstrated the successful incorporation of this compound into a fluoropolymer matrix. The resulting material exhibited enhanced thermal stability and chemical resistance compared to traditional polymers.

Case Study 2: Antiviral Research

Research published by Daikin Industries (2003) explored the antiviral properties of various fluorinated compounds, including this one. The findings suggested that modifications to the trifluorovinyl group could lead to increased efficacy against specific viral strains.

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

Nitrile vs. Sulfonyl Fluoride vs. Acyl Fluoride

Key Differences :

- Reactivity : The nitrile group (-CN) is less electrophilic than acyl (-COF) or sulfonyl fluoride (-SO₂F) groups, making the main compound more stable under acidic conditions but less reactive in nucleophilic substitutions.

- Applications : Sulfonyl fluorides are precursors to ion-exchange polymers (e.g., Nafion® analogs) , while acyl fluorides are intermediates in peptide synthesis. The nitrile group may enable polymerization via radical or anionic pathways.

Substituent Variations

Fluorinated Ether Substituents

Impact of Substituents :

- Thermal Stability: Higher fluorine content correlates with increased thermal stability.

- Polarity : Bulky fluorinated ether substituents reduce solubility in polar solvents but improve compatibility with fluorinated matrices.

准备方法

Stepwise Fluorination and Ether Formation

- Starting Materials: The synthesis typically begins with appropriately fluorinated propionitrile derivatives or tetrafluoropropionitrile precursors.

- Etherification: Introduction of the tetrafluoroethoxy group is achieved via nucleophilic substitution or Williamson ether synthesis using tetrafluoroethanol derivatives under anhydrous and inert atmosphere conditions.

- Difluoro((trifluorovinyl)oxy)methyl Group Formation: This is the most challenging step, involving the generation of a trifluorovinyl ether intermediate. The trifluorovinyl moiety is often introduced by reaction of a suitable fluorinated alcohol or alkoxide with trifluorovinyl halides or equivalents under controlled low-temperature conditions to avoid polymerization or decomposition.

- Difluoromethylation: The difluoro substituents are introduced via selective fluorination reagents or by using difluorocarbene precursors in the presence of strong bases.

Reaction Conditions

- Solvents: Anhydrous polar aprotic solvents such as acetonitrile or dimethylformamide are preferred to stabilize intermediates.

- Atmosphere: Inert atmosphere (argon or nitrogen) is essential to prevent hydrolysis or oxidation.

- Temperature: Low to moderate temperatures (typically -78 °C to room temperature) to control the reactivity of trifluorovinyl intermediates.

- Catalysts: Use of phase-transfer catalysts or fluorination catalysts may be employed to enhance yields.

Purification

- Purification is generally done by vacuum distillation or preparative chromatography due to the compound’s volatility and sensitivity.

- Analytical methods such as NMR (including ^19F NMR), mass spectrometry, and IR spectroscopy are used to confirm structure and purity.

Data Table Summarizing Preparation Parameters

| Step | Reaction Type | Key Reagents/Precursors | Conditions | Notes |

|---|---|---|---|---|

| 1 | Fluorinated propionitrile synthesis | Fluorinated alkyl halides, nitrile precursors | Anhydrous solvent, inert atmosphere | Base-mediated fluorination |

| 2 | Etherification | Tetrafluoroethanol, alkoxide base | Polar aprotic solvent, RT to 50 °C | Williamson ether synthesis variant |

| 3 | Trifluorovinyl ether formation | Trifluorovinyl halide, fluorinated alcohol | Low temp (-78 °C to 0 °C), inert | Avoid polymerization, careful addition |

| 4 | Difluoromethylation | Difluorocarbene source, base | Controlled temp, inert atmosphere | Selective fluorination step |

| 5 | Purification | Vacuum distillation, chromatography | Ambient to reduced pressure | Confirm purity by ^19F NMR, MS |

Research Findings and Notes on Preparation

- The compound is classified under per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence and chemical stability. This stability also makes synthesis challenging due to low reactivity of C-F bonds.

- Patent literature (e.g., US6657094 B1) from Daikin Industries provides synthetic routes for related fluorinated vinyl ethers and nitriles, indicating multi-step syntheses involving selective fluorination and ether formation.

- Handling precautions include strict moisture exclusion and inert atmosphere to prevent hydrolysis of sensitive trifluorovinyl ether groups.

- The synthesis is typically carried out on a small scale for research purposes due to complexity and cost of fluorinated reagents.

- No direct commercial large-scale synthesis protocols are publicly disclosed, reflecting proprietary industrial knowledge.

常见问题

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 3-(1-(difluoro((trifluorovinyl)oxy)methyl)tetrafluoroethoxy)tetrafluoropropionitrile in synthetic workflows?

- Methodological Answer : Use a combination of 19F NMR and FTIR spectroscopy to confirm fluorinated group connectivity (e.g., trifluorovinyl ether linkages) and detect impurities. For purity assessment, HPLC with UV detection (optimized for fluorinated compounds) is recommended, with calibration against certified reference standards. Cross-validate results using high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion fragmentation patterns .

Q. How can researchers mitigate safety risks associated with handling fluorinated intermediates during synthesis?

- Methodological Answer : Implement strict inert-atmosphere techniques (e.g., Schlenk lines) to prevent hydrolysis of reactive fluorinated groups. Use fluoropolymer-coated labware to minimize interactions with glass surfaces. Monitor airborne perfluorinated compounds via real-time IR spectroscopy and adhere to occupational exposure limits (OELs) established for structurally analogous perfluorinated ethers .

Q. What solvent systems are compatible with this compound for solubility studies?

- Methodological Answer : Prioritize fluorinated solvents (e.g., hexafluorobenzene, perfluorodecalin) due to the compound’s lipophobic nature. For polar reaction conditions, test HFE-7100 (methoxy-nonafluorobutane) or sulfolane mixtures. Document solubility thresholds using dynamic light scattering (DLS) to detect micelle formation in hybrid solvent systems .

Advanced Research Questions

Q. How do fluorinated ether linkages influence the compound’s thermal stability under catalytic conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert and oxidative atmospheres to map decomposition pathways. Compare stability against model compounds (e.g., trifluorovinyl ethers lacking tetrafluoroethoxy substituents) to isolate the impact of the difluoro-methyl-tetrafluoroethoxy group. Pair with DFT calculations to model bond dissociation energies (BDEs) of critical C-F and ether linkages .

Q. What experimental strategies resolve contradictions in reported reactivity of fluorinated nitriles in nucleophilic substitution reactions?

- Methodological Answer : Design a kinetic isotope effect (KIE) study using deuterated nucleophiles to distinguish between SN2 and radical-mediated pathways. Use in situ 19F NMR to track intermediate formation under varying temperatures and solvent polarities. Cross-reference results with computational models (e.g., NBO analysis) to identify electronic effects from the trifluorovinyloxy substituent .

Q. How can researchers assess the environmental persistence of this compound in aqueous systems?

- Methodological Answer : Perform accelerated hydrolysis studies at pH 2–12, monitoring degradation products via LC-MS/MS. Compare half-lives with structurally related perfluorinated ethers (e.g., PPVE derivatives) to establish structure-persistence relationships. Validate biodegradation potential using OECD 301B (modified for fluorinated analytes) and microbial consortia from fluorochemical-impacted sites .

Data Contradiction Analysis

Q. How should discrepancies in fluorinated compound toxicity data be addressed when extrapolating to this nitrile derivative?

- Methodological Answer : Apply read-across frameworks (e.g., OECD QSAR Toolbox) with caution, given the unique nitrile functionality. Prioritize in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) over rodent models to avoid interspecies variability. Cross-correlate cytotoxicity with fluorinated metabolite profiles (e.g., trifluoroacetic acid) generated via in vitro microsomal incubation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。